3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine
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Overview
Description
3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Attachment of the Phenylfuran Group: The phenylfuran group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the Propan-1-amine Backbone: The final step involves the reaction of the morpholine derivative with the phenylfuran derivative in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]: This compound also contains a morpholine ring and a phenyl group, but with different substituents.
3-methyl-5-(morpholin-4-yl)pyridin-2-amine: Another similar compound with a morpholine ring and a pyridine group.
Uniqueness
3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine is unique due to its specific combination of a morpholine ring, a phenylfuran group, and a propan-1-amine backbone. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4g/mol |
IUPAC Name |
3-morpholin-4-yl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H24N2O2/c1-2-5-16(6-3-1)18-8-7-17(22-18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2 |
InChI Key |
ZRLHCUUMBYJJJC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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